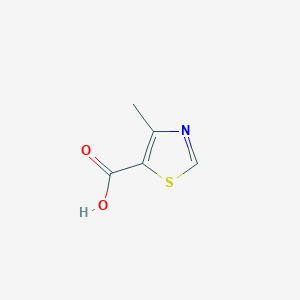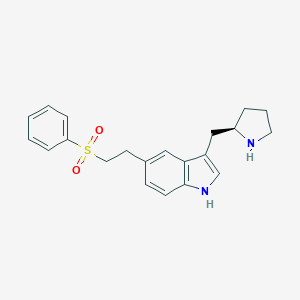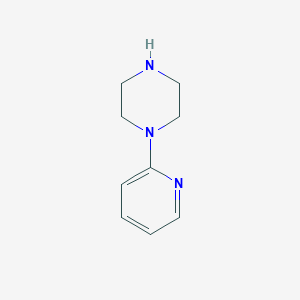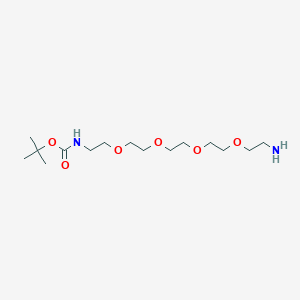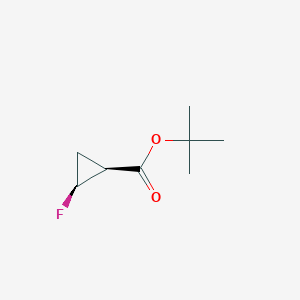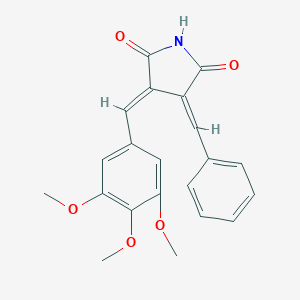
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione, also known as BTBPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione involves its ability to selectively bind to specific receptors or enzymes in cells, leading to various biochemical and physiological effects. For example, in cancer cells, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors and induces apoptosis, leading to the death of cancer cells. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors on cancer cells, leading to targeted drug delivery and reduced side effects.
Efectos Bioquímicos Y Fisiológicos
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to selectively bind to cancer cells, leading to targeted drug delivery and reduced side effects. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its ability to selectively bind to specific receptors or enzymes, leading to targeted effects. However, one limitation of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high cost and limited availability, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. One direction is the development of novel materials using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a building block, with unique properties such as high thermal stability and electrical conductivity. Another direction is the development of new drug delivery systems using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a carrier, with improved targeting and reduced side effects. Additionally, further research is needed to understand the mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione and its potential applications in various fields.
Métodos De Síntesis
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione can be synthesized through a multi-step process. The first step involves reacting 3,4,5-trimethoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a catalyst to form 3-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. The second step involves reacting the product of the first step with benzaldehyde in the presence of a catalyst to form 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been studied for its potential application in various fields, including cancer research, drug delivery, and material science. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
152815-51-5 |
|---|---|
Nombre del producto |
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione |
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9?,16-10+ |
Clave InChI |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
Sinónimos |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



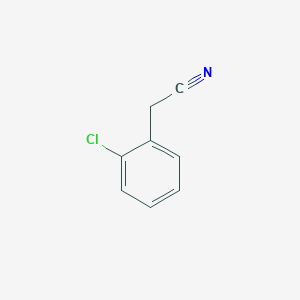
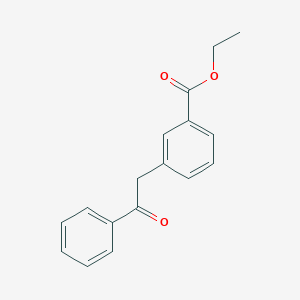
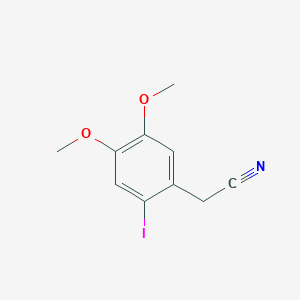
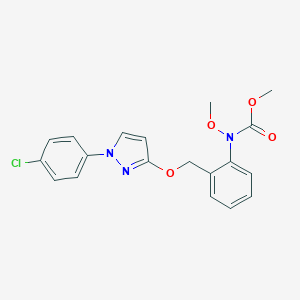
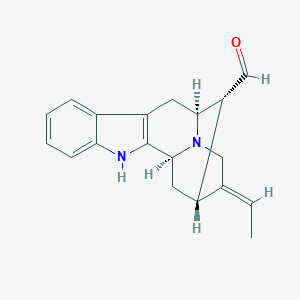

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
